Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of ethanethioic acid, featuring a phenylmethoxy group and a tert-butyl ester group
Preparation Methods
The synthesis of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of ethanethioic acid with phenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Scientific Research Applications
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active compounds, while the phenylmethoxy group can participate in aromatic interactions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects.
Comparison with Similar Compounds
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester can be compared with similar compounds such as:
Ethanethioic acid, (phenylthio)-, S-(1,1-dimethylethyl) ester: This compound has a phenylthio group instead of a phenylmethoxy group, leading to different reactivity and applications.
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylpropyl) ester: The difference in the ester group affects the compound’s physical properties and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
133756-18-0 |
---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
S-tert-butyl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)16-12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
JSWCIZWKECARAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.